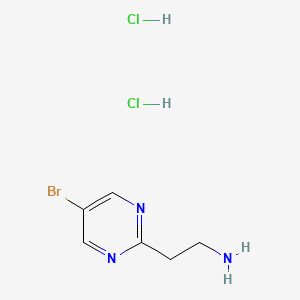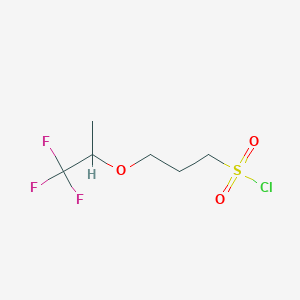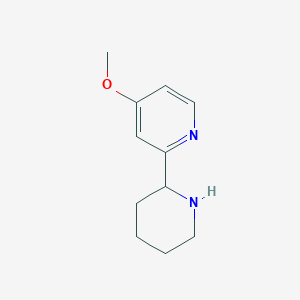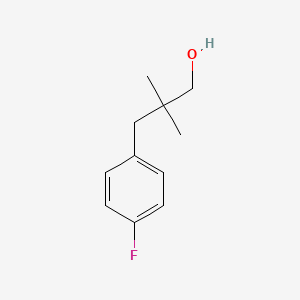![molecular formula C8H13ClO2S B13528166 Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
Spiro[2.5]octane-6-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.5]octane-6-sulfonylchloride is a chemical compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between a cyclohexane ring and a cyclopropane ring, with a sulfonyl chloride functional group attached to the cyclohexane ring. The molecular formula of this compound is C8H13ClO2S, and it has a molecular weight of 208.71 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octane-6-sulfonylchloride typically involves the reaction of Spiro[2.5]octane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Spiro[2.5]octane
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.5]octane-6-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Applications De Recherche Scientifique
Spiro[2.5]octane-6-sulfonylchloride has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Spiro[2.5]octane-6-sulfonylchloride involves the sulfonylation of target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and for developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octane: Lacks the sulfonyl chloride group and is less reactive.
Spiro[2.5]octane-4,8-dione: Contains a dione functional group instead of a sulfonyl chloride group.
Spiro[2.5]octane-6-sulfonic acid: Formed by the oxidation of Spiro[2.5]octane-6-sulfonylchloride.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure and a highly reactive sulfonyl chloride group. This combination makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C8H13ClO2S |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
spiro[2.5]octane-6-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2 |
Clé InChI |
MMHFUZHVSIDHLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1S(=O)(=O)Cl)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


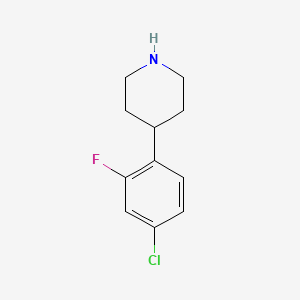



![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
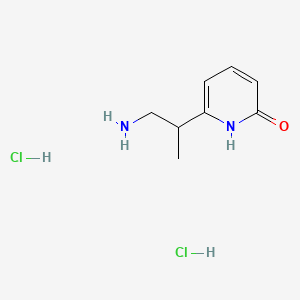
![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
